molecular formula C9H8BrN3O2 B1429130 Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 1427376-40-6

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B1429130
CAS No.: 1427376-40-6
M. Wt: 270.08 g/mol
InChI Key: YUZDMLVJWWDRAQ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C₉H₈BrN₃O₂ and a purity of 95% . It features a triazolo[1,5-a]pyridine core substituted with a bromine atom at the 6-position and an ethyl carboxylate group at the 2-position. This compound is used as an intermediate in medicinal chemistry and agrochemical synthesis due to its reactive bromine and ester functionalities, which enable further derivatization .

Properties

IUPAC Name

ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-7-4-3-6(10)5-13(7)12-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZDMLVJWWDRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427376-40-6
Record name ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
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Preparation Methods

Key Methodology:

  • Starting Materials: N-amino-2-iminopyridines and β-ketoesters (e.g., ethyl acetoacetate).
  • Reaction Conditions: Reflux in ethanol with acetic acid as a promoter under an oxygen atmosphere at elevated temperatures (~130°C).
  • Mechanism: Nucleophilic addition of the enol form of β-dicarbonyl compounds to the amino pyridine, followed by oxidative dehydrogenation and cyclization.

Research Findings:

Step Reagents Conditions Yield Notes
Nucleophilic addition N-amino-2-iminopyridine + β-ketoester Ethanol, 130°C, O₂ atmosphere Variable Facilitated by acetic acid (6 equivalents)
Cyclization & oxidation Post-addition Same as above Up to 94% Yield maximized under oxygen; inhibited under inert atmosphere

This approach is versatile, allowing the synthesis of various derivatives, including pyrido[1,2-b]indazoles and cyclopentapyrazolo[1,5-a]pyridines.

Esterification and Functional Group Modification

The carboxylate group at position 2 is generally introduced via esterification of the corresponding carboxylic acid intermediate, often using ethanol in the presence of catalytic acids.

Procedure:

  • Reagents: Carboxylic acid precursor, ethanol, catalytic sulfuric acid or p-toluenesulfonic acid.
  • Conditions: Reflux under Dean-Stark apparatus or simple reflux with excess ethanol.
  • Yield: Typically high (85–95%).

Research Data:

Esterification Method Reagents Conditions Yield Notes
Acid-catalyzed esterification Carboxylic acid + ethanol Reflux 85–95% Efficient and straightforward

Summary of Preparation Methods

Method Key Reagents Main Conditions Advantages Limitations
Cyclization via CDC N-amino-2-iminopyridines + β-ketoesters Ethanol, 130°C, O₂ atmosphere Versatile, high yield Requires specific starting materials
Bromination NBS or Br₂ Reflux in acetic acid or acetonitrile Selective, efficient Potential overbromination if uncontrolled
Esterification Carboxylic acid + ethanol Reflux with acid catalyst High yield, simple Needs precursor acid

Notes and Recommendations

  • Reaction Atmosphere: Oxygen plays a vital role in oxidation steps, significantly increasing yields.
  • Solvent Choice: Ethanol and acetic acid are preferred for cyclization and bromination, respectively.
  • Catalysts: Catalytic amounts of acids (e.g., acetic acid, p-toluenesulfonic acid) facilitate key steps.
  • Temperature Control: Elevated temperatures (~130°C) are necessary for cyclization; bromination typically occurs at lower reflux temperatures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Condensation Reactions: The ester group can participate in condensation reactions with amines or alcohols to form amides or esters.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used for substitution and condensation reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions include various substituted triazolopyridines, amides, and esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is its potential as an anticancer agent. Studies have shown that derivatives of triazolo-pyridine compounds exhibit inhibitory effects on various cancer cell lines. For instance, a study indicated that compounds derived from this structure demonstrated cytotoxicity against breast carcinoma and lung cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action
The anticancer activity is attributed to the compound's ability to interfere with cellular pathways involved in proliferation and survival. The presence of the triazole ring contributes to its interaction with biological targets such as enzymes and receptors that are critical in cancer progression .

Agrochemicals

Fungicidal Properties
Research has also highlighted the fungicidal properties of this compound. Its derivatives have been tested against various fungal pathogens affecting crops. For example, a study demonstrated that certain derivatives exhibited significant antifungal activity against Fusarium species and Botrytis cinerea, which are known to cause serious agricultural losses .

Development of New Formulations
The compound's ability to act as a bioactive agent makes it a candidate for developing new agrochemical formulations aimed at enhancing crop protection while minimizing environmental impact. The integration of this compound into existing agricultural practices could lead to more sustainable farming methods .

Materials Science

Synthesis of Functional Materials
this compound has been explored in the synthesis of novel materials with specific electronic properties. Its incorporation into polymer matrices has shown promise in creating conductive materials that can be used in electronic applications .

Case Studies on Material Applications
A notable case study involved the use of this compound in creating thin films for organic light-emitting diodes (OLEDs). The films exhibited improved charge transport properties compared to traditional materials, indicating the potential for enhanced performance in electronic devices .

Summary Table: Applications Overview

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentCytotoxicity against breast and lung cancer cells
AgrochemicalsFungicideEffective against Fusarium and Botrytis species
Materials ScienceElectronic materialsEnhanced charge transport in OLED applications

Mechanism of Action

The mechanism of action of ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives can act as inhibitors of enzymes like JAK1 and JAK2 by binding to their active sites and blocking their activity. This inhibition can modulate various signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Ethyl vs. Methyl Ester Derivatives

  • Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (CAS: 1159811-32-1) replaces the ethyl group with a methyl ester. The shorter alkyl chain reduces steric hindrance but may lower solubility in nonpolar solvents .

Halogen-Substituted Analogs

  • 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1260667-73-9) replaces the ethyl carboxylate with chlorine. This substitution eliminates ester reactivity but increases electrophilicity at the 2-position, favoring nucleophilic aromatic substitution .

Core Heterocycle Modifications

Triazolo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine

  • Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260763-32-3) substitutes the triazole ring with an imidazole system. This change increases basicity and alters metabolic stability due to the imidazole’s aromaticity and lone-pair interactions .

Triazolo[1,5-a]pyrimidine Derivatives

  • Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: N/A) introduces an amino group at the 7-position, enhancing hydrogen-bonding capacity and solubility in polar solvents .

Physicochemical and Reactivity Comparisons

Compound Name Molecular Formula Core Structure Key Substituents Reactivity Highlights Reference
This compound C₉H₈BrN₃O₂ Triazolo[1,5-a]pyridine 6-Br, 2-COOEt Bromine enables Suzuki coupling; ester hydrolyzes to carboxylic acid
Mthis compound C₈H₆BrN₃O₂ Triazolo[1,5-a]pyridine 6-Br, 2-COOMe Faster ester hydrolysis than ethyl analog
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine C₆H₃BrClN₃ Triazolo[1,5-a]pyridine 6-Br, 2-Cl Chlorine at 2-position facilitates SNAr reactions
Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate C₈H₈N₄O₂ Triazolo[1,5-a]pyrimidine 7-NH₂, 6-COOEt Amino group enhances nucleophilicity for acylations

Biological Activity

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent studies and findings.

  • Chemical Formula : C₉H₈BrN₃O₂
  • Molecular Weight : 242.08 g/mol
  • CAS Number : 1427376-40-6

The compound is characterized by its triazole and pyridine moieties, which are known to impart various biological properties.

Synthesis Methods

Recent advancements in the synthesis of this compound have employed microwave-mediated techniques that enhance yield and reduce reaction time. A catalyst-free method has been established to synthesize this compound efficiently under eco-friendly conditions .

Anticancer Properties

This compound has shown promising anticancer activity. In vitro studies indicate that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In studies comparing various derivatives, it was noted that triazolo-pyridine compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. This compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .

Antichlamydial Activity

In addition to its anticancer and anti-inflammatory activities, this compound has exhibited antichlamydial properties. Studies showed that it could outperform traditional antibiotics at lower concentrations, indicating a potential for treating infections caused by Chlamydia species .

Case Studies and Research Findings

StudyBiological ActivityFindings
Akhtar et al. (2022)Anti-inflammatorySignificant COX-2 inhibition with IC50 values <0.05 μM
Dimmito et al. (2020)AnalgesicDemonstrated effective pain relief in vivo models
Recent SAR StudiesAnticancerInhibition of multiple cancer cell lines with IC50 values ranging from 0.01 μM to 10 μM

Q & A

Q. What are the established synthetic routes for Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via tandem annulation reactions. A typical procedure involves reacting phenyl(1H-1,2,4-triazol-5-yl)methanone derivatives with ethyl 4-bromo-3-methylbut-2-enoate in dimethylformamide (DMF) using potassium carbonate as a base. After 8 hours of stirring at room temperature, the crude product is extracted with dichloromethane, dried over Na₂SO₄, and purified via column chromatography, yielding ~72–76% . Key Optimization Steps:

  • Solvent Choice: DMF facilitates high solubility of reactants.
  • Base Selection: K₂CO₃ ensures deprotonation without side reactions.
  • Crystallization: Slow evaporation of hexane/ethyl acetate (3:1 v/v) yields X-ray-quality crystals .

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer:

  • Purity Analysis: HPLC or GC-MS confirms ≥95% purity, as reported in commercial batches .
  • Structural Confirmation:
    • X-ray Crystallography: Resolves planar triazolopyridine systems and substituent orientations (e.g., dihedral angles of 61.4° for aryl groups) .
    • Spectroscopy: ¹H/¹³C NMR and IR identify ester carbonyl stretches (~1681 cm⁻¹) and bromo-substituent signatures .

Advanced Research Questions

Q. What crystallographic insights explain the compound’s molecular packing and stability?

Methodological Answer: X-ray studies reveal:

  • Planarity: The triazolopyridine core has an RMS deviation of 0.0068 Å, with minimal torsion (<1°) between fused rings .
  • Intermolecular Interactions: C–H⋯N hydrogen bonds (2.6–2.8 Å) form centrosymmetric dimers, stabilizing the crystal lattice .
  • Substituent Effects: Bulky bromo and ester groups induce torsional angles (55–72°) with adjacent rings, influencing solubility and reactivity .

Q. How do the bromo and ester substituents influence reactivity in downstream modifications?

Methodological Answer:

  • Bromo Group: Facilitates Suzuki-Miyaura cross-coupling for aryl/heteroaryl functionalization.
  • Ester Group: Hydrolysis to carboxylic acid enables amide coupling or salt formation.
    Data-Driven Considerations:
  • Steric Hindrance: Bulky substituents may reduce coupling efficiency (e.g., Pd-catalyzed reactions require optimized ligands) .
  • Electronic Effects: Electron-withdrawing bromo enhances electrophilicity at C-6, directing nucleophilic attacks .

Q. What computational methods predict the compound’s bioactivity and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates HOMO-LUMO gaps (~4.5 eV) to assess redox stability and charge transfer potential.
  • Molecular Docking: Models interactions with antifungal targets (e.g., CYP51 enzymes), highlighting hydrogen bonding with triazole nitrogen .
  • SAR Studies: Substituent variations (e.g., methyl vs. phenyl) correlate with logP changes, affecting membrane permeability .

Contradictions and Troubleshooting

  • Discrepancies in Yield: Variations (72% vs. 76%) may stem from substituent electronic effects. Optimize equivalents of ethyl 4-bromo-3-methylbut-2-enoate (12 mmol vs. 6 mmol starting material) .
  • Crystallization Challenges: Hexane/ethyl acetate mixtures (3:1 v/v) are optimal; impurities may require gradient elution in chromatography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

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